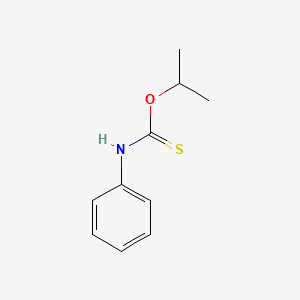

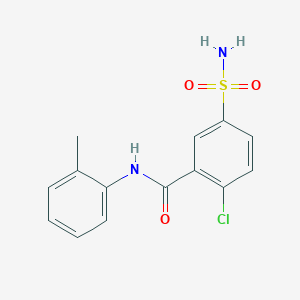

![molecular formula C19H19N3OS B5678881 2-ethyl-N-[(4-methylphenyl)(2-thienyl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5678881.png)

2-ethyl-N-[(4-methylphenyl)(2-thienyl)methyl]-5-pyrimidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines, closely related to the compound of interest, typically involves multi-component reactions that allow for the construction of the core scaffold efficiently. A notable method involves a one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction, demonstrating step economy and reduced catalyst loading (Taoda Shi et al., 2018). This green approach underscores the advancements in synthesizing this class of compounds more sustainably and efficiently.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines, including derivatives like our compound of interest, often involves analysis through crystallography and advanced computational methods. Studies on similar compounds reveal insights into their intra-molecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for their stability and biological activity. For instance, a study on isostructural pyrimidines elucidates how these interactions contribute to their molecular conformation and stability (Jorge Trilleras et al., 2009).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines undergo various chemical reactions, allowing for the introduction of different functional groups that modulate their chemical and biological properties. For example, reactions with electrophilic reagents, nucleophilic substitutions, and cyclization reactions are common for functionalizing the thieno[2,3-d]pyrimidine core, leading to compounds with diverse biological activities (S. Sirakanyan et al., 2015).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidines, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. Advanced techniques, including X-ray crystallography and density functional theory (DFT) studies, provide detailed insights into their physical characteristics. For example, a DFT study on a similar compound highlights the optical functions and how molecular interactions influence its physical properties (A. Reshak et al., 2012).

Chemical Properties Analysis

The chemical properties of thieno[2,3-d]pyrimidines, such as reactivity, chemical stability, and electronic structure, are pivotal for their application in drug discovery. The electronic structure and reactivity can be explored through quantum chemical studies, offering insights into their potential as pharmacophores. The study of substituent effects on the pyrimidine ring provides a deeper understanding of how modifications affect their biological activity and interaction with biological targets (M. Palanki et al., 2000).

properties

IUPAC Name |

2-ethyl-N-[(4-methylphenyl)-thiophen-2-ylmethyl]pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-3-17-20-11-15(12-21-17)19(23)22-18(16-5-4-10-24-16)14-8-6-13(2)7-9-14/h4-12,18H,3H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCYKYGDYZZIDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)C(=O)NC(C2=CC=C(C=C2)C)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-N-[(4-methylphenyl)(2-thienyl)methyl]-5-pyrimidinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

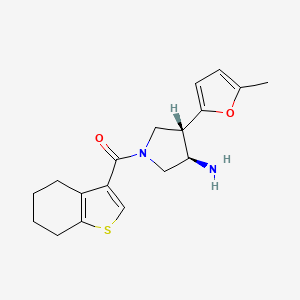

![2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-methylpyridine](/img/structure/B5678811.png)

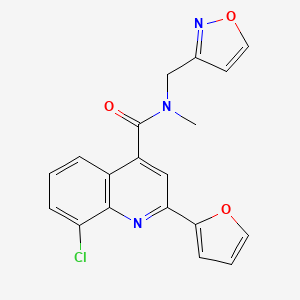

![5,8-dimethyl-2-({[1-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-4-ol](/img/structure/B5678838.png)

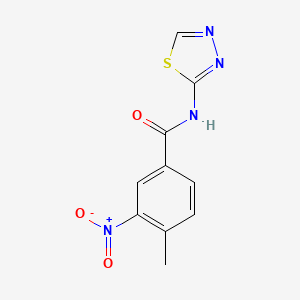

![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5678842.png)

![N-(2-fluorobenzyl)-N-(2-methoxyethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5678852.png)

![2-methyl-4-phenyl-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5678864.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2,5-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5678884.png)